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Compound of Interest

Compound Name:
Ethyl 3-Aminofuro[2,3-b]pyridine-

2-carboxylate

Cat. No.: B112540 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Furopyridine derivatives have emerged as a significant class of heterocyclic compounds,

demonstrating a wide array of biological activities that make them promising candidates for

drug development. Their structural versatility allows for the fine-tuning of their pharmacological

profiles, leading to potent inhibitors of key cellular targets implicated in diseases such as

cancer. This guide provides a comparative analysis of the X-ray crystallography, biological

performance, and synthetic methodologies of notable furopyridine derivatives, offering valuable

insights for researchers in the field.

Performance Comparison of Furopyridine
Derivatives
The biological activity of furopyridine derivatives is intrinsically linked to their structural

characteristics. Substitutions on the furopyridine core can significantly influence their inhibitory

potency and selectivity against various cellular targets. The following tables summarize the

reported biological data for representative furopyridine derivatives, comparing their efficacy as

inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2

(CDK2), two crucial targets in cancer therapy.
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Compound ID Target Cell Line IC₅₀ (µM) Reference

PD18
EGFR (Wild

Type)
- 0.0084 [1][2]

EGFR

(L858R/T790M)
- 0.0108 [1][2]

EGFR

(L858R/T790M/C

797S)

- > 10 [1][2]

A549 (NSCLC) Lung 9.38 [1][2]

H1975 (NSCLC) Lung 9.77 [1][2]

PD56
EGFR (Wild

Type)
- 0.0129 [1][2]

EGFR

(L858R/T790M)
- 0.0124 [1][2]

EGFR

(L858R/T790M/C

797S)

- 0.0235 [1][2]

A549 (NSCLC) Lung 25.66 [1][2]

H1975 (NSCLC) Lung 28.14 [1][2]

Compound 4 CDK2/cyclin A2 - 0.24 [3][4]

HCT-116 Colon 31.3 [3][4]

MCF-7 Breast 19.3 [3][4]

HepG2 Liver 22.7 [3][4]

A549 Lung 36.8 [3][4]

Compound 14 CDK2/cyclin A2 - 0.93 [3][4]

HCT-116 Colon 35.2 [3][4]

MCF-7 Breast 24.1 [3][4]
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HepG2 Liver 28.5 [3][4]

A549 Lung 41.2 [3][4]

Roscovitine CDK2/cyclin A2 - 0.394 [3][4]

Doxorubicin - HCT-116 40.0 [3][4]

MCF-7 64.8 [3][4]

HepG2 24.7 [3][4]

A549 58.1 [3][4]

X-ray Crystallographic Data of Furopyridine
Derivatives
The three-dimensional arrangement of atoms within a molecule, as determined by X-ray

crystallography, is fundamental to understanding its interaction with biological targets. While

detailed crystallographic data for a wide range of furopyridine derivatives is extensive and

typically deposited in crystallographic databases, the following table provides a representative

example of the type of data obtained from a single crystal X-ray diffraction study. For

comprehensive data, researchers are encouraged to consult the Cambridge Crystallographic

Data Centre (CCDC) using the deposition numbers cited in the relevant literature.
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Parameter Representative Furopyridine Derivative

CCDC Deposition No. [Refer to specific publication]

Empirical Formula C₂₀H₁₄N₄S

Formula Weight 342.42

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 10.123(4)

b (Å) 15.456(6)

c (Å) 11.234(5)

α (°) 90

β (°) 98.76(3)

γ (°) 90

Volume (Å³) 1734.1(12)

Z 4

Calculated Density (Mg/m³) 1.312

Absorption Coeff. (mm⁻¹) 0.198

F(000) 712

Crystal Size (mm³) 0.25 x 0.20 x 0.15

Theta range for data collection (°) 2.3 to 28.1

Reflections collected 12345

Independent reflections 3987 [R(int) = 0.045]

Final R indices [I>2sigma(I)] R1 = 0.052, wR2 = 0.134

R indices (all data) R1 = 0.078, wR2 = 0.151
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Experimental Protocols
Synthesis of Furopyridine Derivatives
The synthesis of furopyridine derivatives can be achieved through various synthetic routes. A

common and efficient method is the one-pot, three-component reaction. The following is a

representative protocol for the synthesis of a fused furopyridine derivative.

Materials:

Appropriate aldehyde (1 mmol)

Acyl acetonitrile (1 mmol)

Electron-rich amino heterocycle (e.g., 5-aminopyrazole) (1 mmol)

Ionic liquid (e.g., 1-butyl-3-methylimidazolium bromide, [bmim]Br) (2 mL)

Ethanol for recrystallization

Procedure:

To a dry 50 mL round-bottom flask, add the aldehyde (1 mmol), acyl acetonitrile (1 mmol),

amino heterocycle (1 mmol), and [bmim]Br (2 mL).

Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by Thin Layer

Chromatography (TLC). The reaction is typically complete within 4-7 hours.

Upon completion, add 50 mL of water to the flask to precipitate the solid product.

Collect the solid by vacuum filtration and wash with water.

Purify the crude product by recrystallization from ethanol to yield the final fused furopyridine

derivative.

Characterize the final product using techniques such as NMR spectroscopy, mass

spectrometry, and elemental analysis.
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Single-Crystal X-ray Crystallography
Obtaining high-quality single crystals is a critical step for structure determination. The following

provides a general protocol for single-crystal X-ray diffraction analysis of an organic compound

like a furopyridine derivative.

Crystal Growth:

Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent

mixture (e.g., ethanol, ethyl acetate/hexane) at room temperature is a common method.

Vapor diffusion, where a solution of the compound is placed in a vial inside a larger sealed

container with a more volatile solvent in which the compound is less soluble, can also be

employed.

Data Collection:

A suitable single crystal is mounted on a goniometer head.

X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 293 K) using a

diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a

detector (e.g., CCD or CMOS).

The data collection strategy is designed to cover a significant portion of the reciprocal space

with adequate redundancy.

Structure Solution and Refinement:

The collected diffraction data are processed, including integration of reflection intensities and

correction for various experimental factors (e.g., Lorentz and polarization effects,

absorption).

The crystal structure is solved using direct methods or Patterson methods and refined by full-

matrix least-squares on F².

All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often

placed in calculated positions and refined using a riding model.
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The final structural model is validated using crystallographic software to ensure its quality

and chemical reasonableness. The final crystallographic data are then deposited in a public

database such as the CCDC.

Signaling Pathway Visualization
Furopyridine derivatives that inhibit EGFR disrupt downstream signaling pathways crucial for

cancer cell proliferation and survival. The two major pathways affected are the PI3K/Akt and

Ras/MAPK pathways.
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Caption: EGFR signaling cascade and its inhibition by furopyridine derivatives.
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Caption: General experimental workflow for furopyridine derivative analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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